Alfalone
Alfalone
Alfalone belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, alfalone is considered to be a flavonoid lipid molecule. Alfalone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, alfalone is primarily located in the membrane (predicted from logP). Outside of the human body, alfalone can be found in alfalfa and pulses. This makes alfalone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
970-48-9
VCID:
VC21334859
InChI:
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
SMILES:
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC
Molecular Formula:
C17H14O5
Molecular Weight:
298.29 g/mol
Alfalone
CAS No.: 970-48-9
VCID: VC21334859
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

Description | Alfalone belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, alfalone is considered to be a flavonoid lipid molecule. Alfalone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, alfalone is primarily located in the membrane (predicted from logP). Outside of the human body, alfalone can be found in alfalfa and pulses. This makes alfalone a potential biomarker for the consumption of these food products. |
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CAS No. | 970-48-9 |
Product Name | Alfalone |
Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3 |
Standard InChIKey | CQULNEWSZBPFNL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC |
Melting Point | 246-247°C |
Physical Description | Solid |
Synonyms | 4',7-Dimethoxy-6-hydroxyisoflavone; Texasin 7-methylether |
PubChem Compound | 12132870 |
Last Modified | Apr 15 2024 |
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